molecular formula C4H6IN3 B11732031 3-iodo-1-methyl-1H-pyrazol-5-amine

3-iodo-1-methyl-1H-pyrazol-5-amine

Cat. No.: B11732031
M. Wt: 223.02 g/mol
InChI Key: KBXCTPDTEZOBTQ-UHFFFAOYSA-N
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Description

3-iodo-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C4H6IN3. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms. The presence of an iodine atom at the third position and a methyl group at the first position makes this compound unique. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-methyl-1H-pyrazol-5-amine typically involves the iodination of 1-methyl-1H-pyrazol-5-amine. One common method includes the reaction of 1-methyl-1H-pyrazol-5-amine with iodine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at a controlled temperature to ensure the selective iodination at the third position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3-iodo-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-azido-1-methyl-1H-pyrazol-5-amine, while oxidation with hydrogen peroxide could produce 3-iodo-1-methyl-1H-pyrazol-5-one .

Scientific Research Applications

3-iodo-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-iodo-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of proteins and other biomolecules, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-methyl-1H-pyrazole: Similar structure but with an amino group instead of an iodine atom.

    1-methyl-5-aminopyrazole: Lacks the iodine atom but has a similar pyrazole core.

    3-iodo-1-phenyl-1H-pyrazol-5-amine: Contains a phenyl group instead of a methyl group.

Uniqueness

3-iodo-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities. The iodine atom can participate in halogen bonding, enhancing the compound’s ability to interact with various biological targets. This makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

5-iodo-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6IN3/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXCTPDTEZOBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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